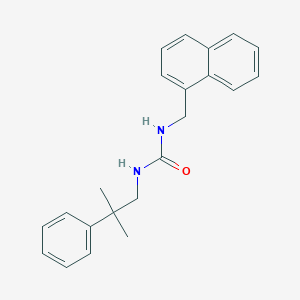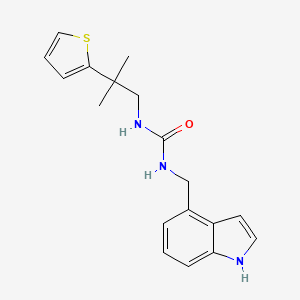
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea, also known as URB597, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a role in pain regulation, mood, and appetite. Inhibition of FAAH by URB597 leads to an increase in anandamide levels, which may have therapeutic benefits.
Wirkmechanismus
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea works by inhibiting the enzyme FAAH, which breaks down the endocannabinoid anandamide. Anandamide binds to cannabinoid receptors in the brain and body, which play a role in pain regulation, mood, and appetite. By inhibiting FAAH, 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea increases anandamide levels, which may have therapeutic benefits.
Biochemical and Physiological Effects:
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has been shown to have a number of biochemical and physiological effects. Animal studies have shown that 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea can increase anandamide levels in the brain and body, reduce pain and inflammation, improve mood, and increase appetite. It has also been shown to have potential as a treatment for drug addiction and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has some limitations. It has a short half-life, which means that it must be administered frequently to maintain its effects. It is also relatively expensive compared to other research chemicals.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea. One area of interest is its potential as a treatment for chronic pain. Clinical trials have shown promising results, but more research is needed to determine its safety and efficacy. Another area of interest is its potential as a treatment for drug addiction and anxiety disorders. Animal studies have shown that 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea can reduce drug-seeking behavior and anxiety, but more research is needed to determine its effectiveness in humans. Additionally, there is interest in developing more selective FAAH inhibitors that may have fewer side effects than 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea.
Synthesemethoden
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea can be synthesized using a multistep process involving the reaction of 1-naphthylmethylamine with 2-methyl-2-phenylpropyl isocyanate to form the intermediate 1-(2-methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea. The intermediate is then treated with trifluoroacetic acid to remove the protecting group and yield 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has been studied extensively for its potential therapeutic effects. Animal studies have shown that 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea can reduce pain and inflammation, improve mood, and increase appetite. It has also been shown to have potential as a treatment for drug addiction and anxiety disorders. 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has been tested in clinical trials for the treatment of chronic pain, but more research is needed to determine its safety and efficacy.
Eigenschaften
IUPAC Name |
1-(2-methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-22(2,19-12-4-3-5-13-19)16-24-21(25)23-15-18-11-8-10-17-9-6-7-14-20(17)18/h3-14H,15-16H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCWTNXPEWWFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)

![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide](/img/structure/B7432349.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)

![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)
![N-(pyridin-2-ylmethyl)-3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanamide](/img/structure/B7432391.png)
![2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7432393.png)
![1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide](/img/structure/B7432398.png)
![N-[2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B7432402.png)